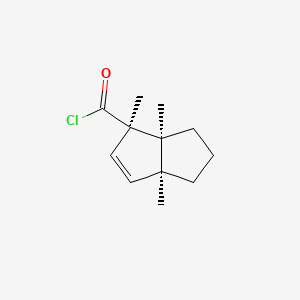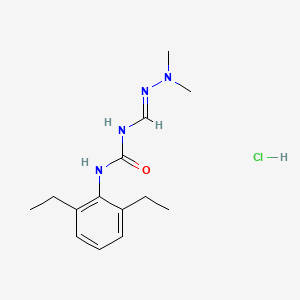
Urea, 1-dimethylamidino-3-(2,6-diethylphenyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 1-dimethylamidino-3-(2,6-diethylphenyl)-, hydrochloride: is a synthetic organic compound with a complex structure. It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a urea moiety substituted with a dimethylamidino group and a 2,6-diethylphenyl group, making it unique in its chemical behavior and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-dimethylamidino-3-(2,6-diethylphenyl)-, hydrochloride typically involves the reaction of 2,6-diethylphenyl isocyanate with dimethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is isolated as a hydrochloride salt by the addition of hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations to achieve efficient production.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the urea moiety, converting it into corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amidino group, resulting in the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted urea derivatives, oxidized phenyl compounds, and reduced amine derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel catalysts for organic reactions.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
- Evaluated for its role in drug delivery systems due to its unique chemical properties.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the formulation of advanced materials with specific properties.
作用機序
The mechanism of action of Urea, 1-dimethylamidino-3-(2,6-diethylphenyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved include the inhibition of enzyme activity through competitive binding or the alteration of receptor signaling pathways.
類似化合物との比較
- Urea, 1-dimethylamidino-3-(2,6-dimethylphenyl)-, hydrochloride
- Urea, 1-dimethylamidino-3-(2,6-diisopropylphenyl)-, hydrochloride
- Urea, 1-dimethylamidino-3-(2,6-dichlorophenyl)-, hydrochloride
Comparison:
- Urea, 1-dimethylamidino-3-(2,6-diethylphenyl)-, hydrochloride is unique due to the presence of the 2,6-diethylphenyl group, which imparts distinct steric and electronic properties.
- Compared to its dimethyl and diisopropyl analogs, the diethyl derivative exhibits different reactivity and binding affinity towards molecular targets.
- The dichlorophenyl analog shows different chemical behavior due to the presence of electron-withdrawing chlorine atoms, affecting its reactivity and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
65009-07-6 |
|---|---|
分子式 |
C14H23ClN4O |
分子量 |
298.81 g/mol |
IUPAC名 |
1-(2,6-diethylphenyl)-3-[(E)-(dimethylhydrazinylidene)methyl]urea;hydrochloride |
InChI |
InChI=1S/C14H22N4O.ClH/c1-5-11-8-7-9-12(6-2)13(11)17-14(19)15-10-16-18(3)4;/h7-10H,5-6H2,1-4H3,(H2,15,16,17,19);1H |
InChIキー |
ZDYJJSHHDRAXEI-UHFFFAOYSA-N |
異性体SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)N/C=N/N(C)C.Cl |
正規SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)NC=NN(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



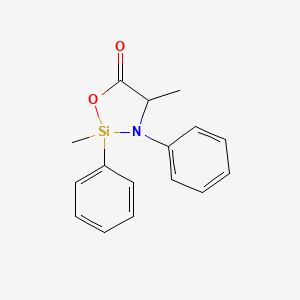
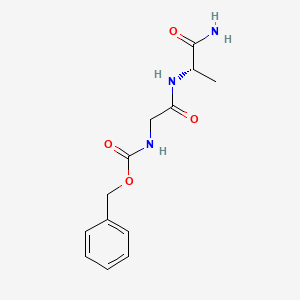
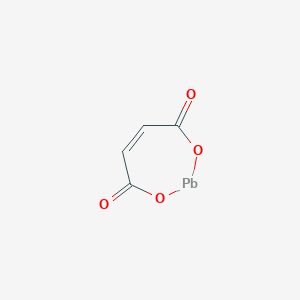
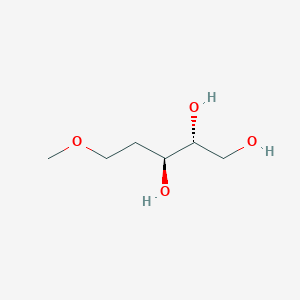
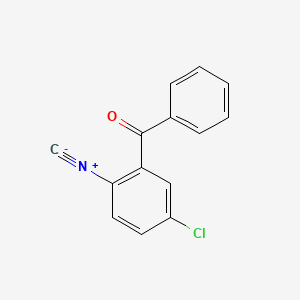
![2-[(4-Hexoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13811662.png)
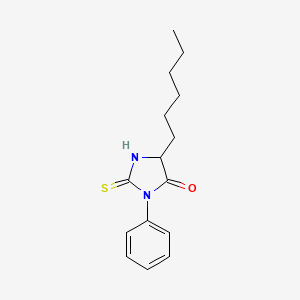
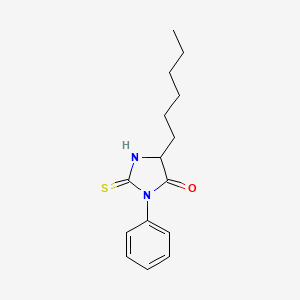
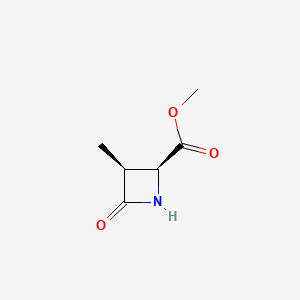

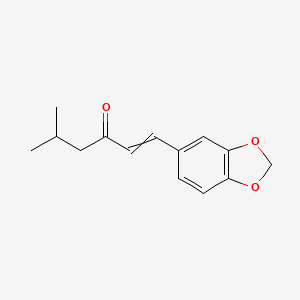
![methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B13811695.png)
